4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol typically involves the reaction of furan-2-ylmethanamine with a substituted aldehyde under specific conditions. One common method involves the use of diethyl phosphite as a reagent . The reaction is carried out in a round-bottom flask, and the conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of microwave-assisted synthesis. This method allows for the efficient production of compounds under mild conditions, reducing reaction times and improving yields . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different furan derivatives with varying degrees of oxidation .
Wissenschaftliche Forschungsanwendungen
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives such as:
Furan-2-ylmethanamine: A precursor in the synthesis of various furan derivatives.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its biological activities and metal complex formation.
α-Aminophosphonates bearing furan motif: Studied for their anti-Alzheimer and antioxidant properties.
Uniqueness
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its combination of a furan ring with other functional groups makes it a versatile compound in various scientific research applications .
Eigenschaften
Molekularformel |
C14H17NO4 |
---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11/h3-7,15-16H,8-9H2,1-2H3 |
InChI-Schlüssel |
FAWOUTBQMHJGMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.